
N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide group
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation:
Cyclopropanation: The cyclopropanecarboxamide group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the use of diiodomethane and a zinc-copper couple.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle hazardous reagents like bromine and trifluoromethylating agents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the bromine atom.
Reduction: Reduction reactions can target the trifluoromethyl group or the amide group.
Substitution: Substitution reactions can occur at the bromine or trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be replaced by hydroxyl groups, forming phenolic derivatives.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: Various substituted phenyl derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of bromine and trifluoromethyl groups on biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as flame retardants and advanced polymers.
Mechanism of Action
The mechanism by which N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways. The bromine and trifluoromethyl groups can interact with various biological targets, influencing pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
N-(2-(trifluoromethyl)phenyl)cyclopropanecarboxamide: Lacks the bromine atom.
N-(5-bromo-2-(trifluoromethyl)aniline): Lacks the cyclopropanecarboxamide group.
5-bromo-2-(trifluoromethyl)phenol: Lacks the amide group.
This comprehensive overview highlights the significance of N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-[5-bromo-2-(trifluoromethyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-7-3-4-8(11(13,14)15)9(5-7)16-10(17)6-1-2-6/h3-6H,1-2H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVKHBTMBHKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
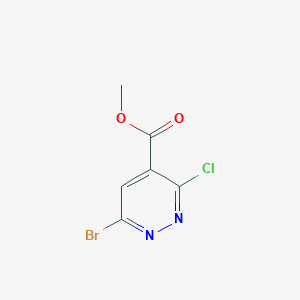
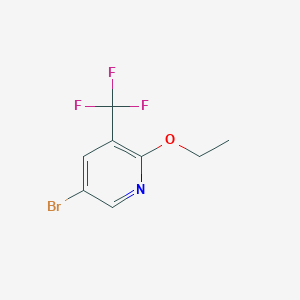
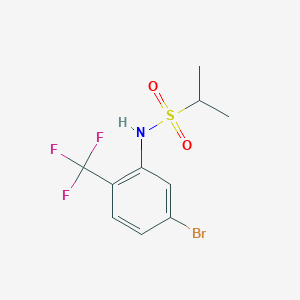
![[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127475.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8127482.png)
![2-O-benzyl 3-O-ethyl (1S,3S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8127497.png)
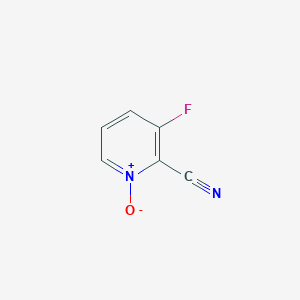
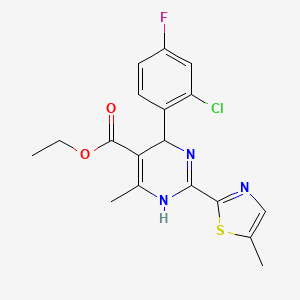
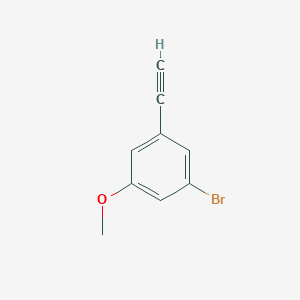
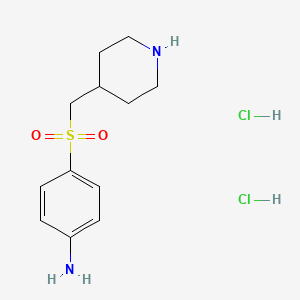
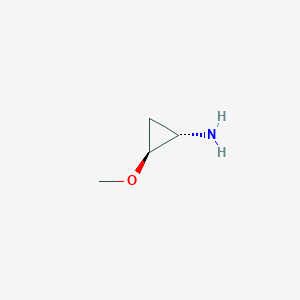
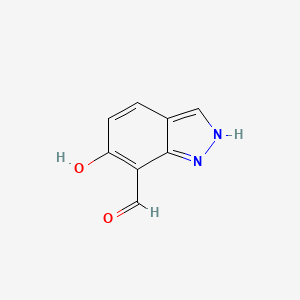
![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid](/img/structure/B8127552.png)
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzamide](/img/structure/B8127558.png)
